molecular formula C14H14N2O B151566 3-Methyl-1,1-diphenylurea CAS No. 13114-72-2

3-Methyl-1,1-diphenylurea

Cat. No. B151566
Key on ui cas rn: 13114-72-2
M. Wt: 226.27 g/mol
InChI Key: IMFYAZJNDOZIFV-UHFFFAOYSA-N
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Patent
US04820871

Procedure details

0.5 moles of diphenylamine was taken in 150 ml of toluene. 0.53 mole of methyl isocyanate and 1 g of acid compound (see Table 1) were added. The mixture was heated at 100° C. for 8 hours, with stirring, and allowed to cool to room temperature, and the N-methyl-N', N'-dipenylurea formed was filtered off. The urea was washed with 100 ml of cold toluene. For the yield, see Table 1.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][N:15]=[C:16]=[O:17]>C1(C)C=CC=CC=1>[CH3:14][NH:15][C:16]([N:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:17]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
0.53 mol
Type
reactant
Smiles
CN=C=O
Name
acid
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)N(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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